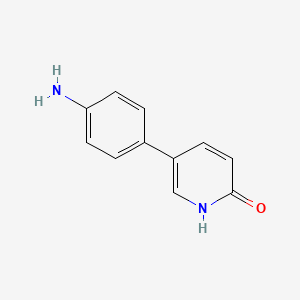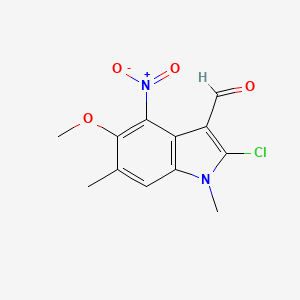
2-Benzamidoacetic acid; 1-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzamidoacetic acid; 1-phenylpiperazine: is a compound that combines two distinct chemical entities: 2-Benzamidoacetic acid and 1-phenylpiperazine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The combination of these two molecules results in unique chemical properties that can be exploited for different scientific and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamidoacetic acid; 1-phenylpiperazine involves several steps. One common method for synthesizing 1-phenylpiperazine is through the cyclization of aniline and bis-(2-chloroethyl)amine hydrochloride. This reaction is typically carried out at high temperatures ranging from 160°C to 250°C, resulting in the formation of N-phenylpiperazine hydrochloride. The reaction mixture is then treated with an alkaline aqueous solution to obtain the crude product, which is purified through reduced pressure distillation to achieve high purity .
Industrial Production Methods
Industrial production of 1-phenylpiperazine follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and cost. The use of high-performance liquid chromatography (HPLC) ensures that the final product meets the required purity standards for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzamidoacetic acid; 1-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Benzamidoacetic acid can lead to the formation of benzamidoacetic acid derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
2-Benzamidoacetic acid; 1-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an intestinal permeation enhancer, improving the absorption of macromolecular therapeutics across the intestinal epithelium
Medicine: Investigated for its potential therapeutic effects, including its role in enhancing drug delivery and its minimal cytotoxicity compared to other molecules
Mécanisme D'action
The mechanism of action of 2-Benzamidoacetic acid; 1-phenylpiperazine involves its interaction with molecular targets and pathways. For example, 1-phenylpiperazine has been shown to enhance transepithelial transport by interacting with the intestinal epithelium, facilitating the absorption of therapeutic molecules. This interaction is mediated through the modulation of tight junctions and the enhancement of paracellular transport .
Comparaison Avec Des Composés Similaires
2-Benzamidoacetic acid; 1-phenylpiperazine can be compared with other similar compounds, such as:
- 1-Methyl-4-phenylpiperazine
- 1-(4-Methylphenyl)piperazine
- 2-Substituted chiral piperazines
These compounds share similar structural features but differ in their specific chemical properties and applications. For example, 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine have been shown to have lower toxicity compared to 1-phenylpiperazine, making them promising candidates for future applications .
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential for enhancing drug delivery make it a valuable compound for scientific research and industrial applications. Further studies are needed to fully understand its mechanism of action and to explore its potential in various fields.
Propriétés
Numéro CAS |
23168-21-0 |
|---|---|
Formule moléculaire |
C19H23N3O3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-benzamidoacetic acid;1-phenylpiperazine |
InChI |
InChI=1S/C10H14N2.C9H9NO3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5,11H,6-9H2;1-5H,6H2,(H,10,13)(H,11,12) |
Clé InChI |
WKJVEMCRAROVGN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)


![2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid](/img/structure/B13996257.png)


![2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B13996284.png)

![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13996293.png)

![{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid](/img/structure/B13996312.png)
